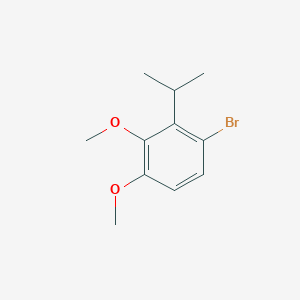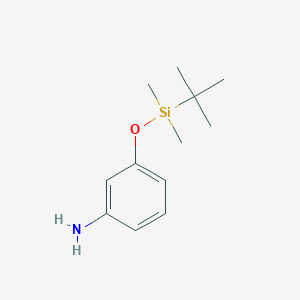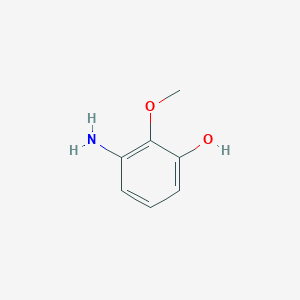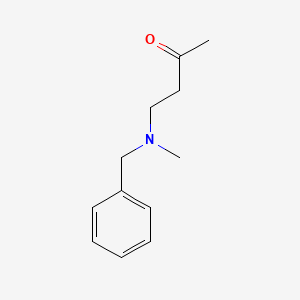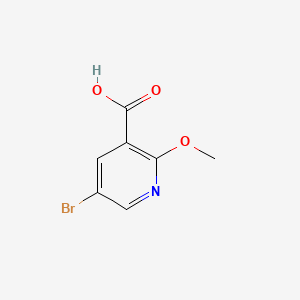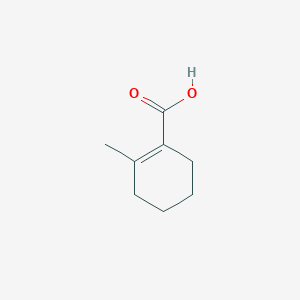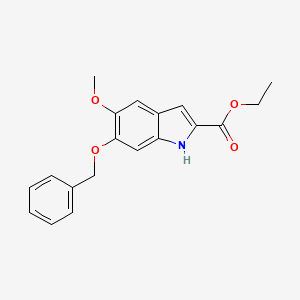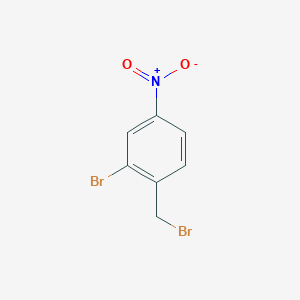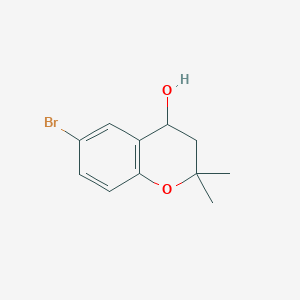
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound with the molecular formula C11H13BrO2 and a molecular weight of 257.13 g/mol . It is also known by its IUPAC name, 6-bromo-2,2-dimethyl-4-chromanol . This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd position of the benzopyran ring, along with a hydroxyl group at the 4th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the bromination of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane . The reaction is carried out under reflux conditions, and the product is purified by vacuum distillation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Pyridinium chlorochromate (PCC): Used for oxidation of hydroxyl groups.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: The primary oxidation product is the corresponding ketone.
Reduction Products: The primary reduction product is the de-brominated compound.
Scientific Research Applications
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant properties may involve the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure with a chlorine atom instead of bromine.
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Lacks the bromine atom.
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains an oxazine ring instead of a benzopyran ring.
Uniqueness
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWFUYOGOBHAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)Br)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572045 |
Source


|
| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131815-91-3 |
Source


|
| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
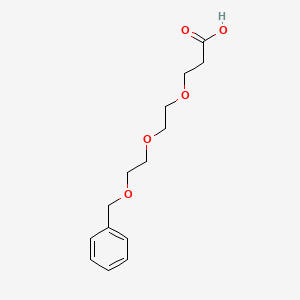
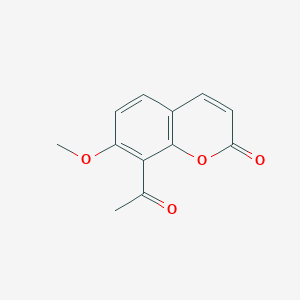

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)
